SiR650-CH2F

Description

Contextualization of Far-Red and Near-Infrared Fluorescent Probes in Advanced Biological Imaging

The use of fluorescent probes is a cornerstone of modern biological imaging, allowing for the specific labeling and tracking of biomolecules, cellular structures, and dynamic processes. rsc.orgnih.gov Historically, fluorescent dyes emitting in the blue to green portions of the visible spectrum were common. rsc.org However, these shorter wavelength probes are often hampered by challenges such as phototoxicity, low tissue penetration, and high background autofluorescence from endogenous molecules like collagen and NADH. researchgate.netspirochrome.com

To overcome these limitations, significant research has focused on developing probes that operate in the far-red (600-750 nm) and near-infrared (NIR, >750 nm) regions of the electromagnetic spectrum. rsc.orgspirochrome.com This spectral window, often referred to as the "biological transparency window," offers several key advantages for advanced imaging techniques:

Reduced Phototoxicity: Lower energy far-red and NIR light is less damaging to cells, enabling longer-term imaging of live specimens without perturbing their natural behavior. researchgate.net

Deeper Tissue Penetration: Longer wavelength light scatters less within biological tissues, allowing for clearer imaging of structures deep within complex samples like organoids and even living organisms. spirochrome.comnih.gov

Lower Autofluorescence: The natural fluorescence of most biological components is significantly lower in the far-red and NIR regions, resulting in a much-improved signal-to-noise ratio and higher contrast images. researchgate.netnih.gov

Multiplexing Capabilities: The availability of high-performance far-red and NIR probes expands the palette of available colors, facilitating multi-target imaging experiments where several biological structures or processes can be visualized simultaneously. researchgate.net

These properties make far-red and NIR fluorescent probes indispensable tools for a wide array of advanced imaging applications, including super-resolution microscopy techniques like STED and SIM, which can resolve cellular details at the nanoscale. cytoskeleton.com

Overview of Silicon-Rhodamine (SiR) Fluorophores as Modern Chemical Biology Tools

Within the realm of far-red and NIR probes, silicon-rhodamines (SiR) have become a particularly prominent and widely used class of fluorophores. ruixibiotech.com SiR dyes are structurally analogous to traditional rhodamine dyes, but with the oxygen atom in the xanthene core replaced by a silicon atom. ruixibiotech.com This seemingly subtle modification has profound effects on the photophysical properties of the molecule, shifting its fluorescence emission into the far-red and NIR regions. ruixibiotech.com

SiR fluorophores offer a compelling combination of desirable characteristics for biological imaging:

High Brightness and Photostability: SiR dyes are known for their exceptional brightness and resistance to photobleaching, which allows for robust and sustained imaging even under demanding conditions like super-resolution microscopy. ruixibiotech.comcytoskeleton.com

Cell Permeability: Many SiR-based probes are cell-permeable, enabling the labeling of intracellular targets in live cells without the need for disruptive delivery methods. cytoskeleton.comnih.gov

Fluorogenicity: A key feature of many SiR derivatives is their ability to exist in a dynamic equilibrium between a non-fluorescent, colorless spirolactone form and a brightly fluorescent, open zwitterionic form. biorxiv.org This property can be harnessed to create "fluorogenic" probes that only become fluorescent upon binding to their specific target, thereby minimizing background signal from unbound probes and enabling no-wash imaging protocols. biorxiv.orgnih.gov

Chemical Tractability: The SiR scaffold is amenable to chemical modification, allowing for the synthesis of a diverse range of probes with tailored properties and targeting moieties for specific biological molecules like DNA, actin, and microtubules, or for use with protein labeling systems like SNAP-tag and HaloTag. cytoskeleton.comnih.govnih.gov

These features have established SiR fluorophores as a versatile and powerful platform for developing sophisticated chemical biology tools for live-cell imaging and super-resolution microscopy. ruixibiotech.comnih.gov

Distinctive Contributions of SiR650-CH2F within the SiR Fluorophore Class

SiR650-CH2F is a silicon-rhodamine dye that emits fluorescence in the near-infrared region, with a reported emission maximum of approximately 680 nm. ruixibiotech.com As a member of the SiR family, it inherits the core advantages of high cell permeability, good biocompatibility, and enhanced optical stability compared to traditional cyanine dyes. ruixibiotech.com This makes it well-suited for long-term fluorescence imaging applications. ruixibiotech.com

The defining feature of SiR650-CH2F is the monofluoromethyl (-CH2F) group attached to the silicon atom. The functionalization of the bridging silicon atom is a known strategy to fine-tune the photophysical properties of SiR dyes. nih.gov While simple alkyl or aryl substitutions on the silicon atom are common, the introduction of a fluorinated alkyl group like -CH2F represents a more specialized modification.

The precise, documented contributions and research findings specific to the -CH2F moiety are not as extensively published as for other derivatives. However, based on the general principles of SiR dye modification and the properties of fluorinated compounds, the distinctive contributions of SiR650-CH2F can be inferred. The introduction of fluorine can modulate the electronic properties of the fluorophore, potentially influencing its brightness, photostability, and the equilibrium between the fluorescent and non-fluorescent states.

The "650" in its name suggests an excitation maximum around 650 nm, which is typical for the SiR class and places it firmly in the desirable far-red spectral region for live-cell imaging.

Table 1: Properties of SiR650-CH2F

| Property | Value | Reference |

| Fluorophore Class | Silicon-Rhodamine | ruixibiotech.com |

| Excitation Wavelength | >600 nm | ruixibiotech.com |

| Emission Wavelength | ~680 nm | ruixibiotech.com |

| Key Features | Strong cell permeability, high specificity, good biocompatibility, high optical stability | ruixibiotech.com |

Structure

3D Structure

Properties

Molecular Formula |

C33H33F2N3O6Si |

|---|---|

Molecular Weight |

633.7 g/mol |

IUPAC Name |

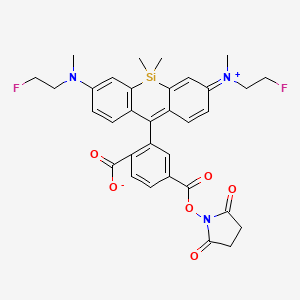

4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7-[2-fluoroethyl(methyl)amino]-3-[2-fluoroethyl(methyl)azaniumylidene]-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate |

InChI |

InChI=1S/C33H33F2N3O6Si/c1-36(15-13-34)21-6-9-24-27(18-21)45(3,4)28-19-22(37(2)16-14-35)7-10-25(28)31(24)26-17-20(5-8-23(26)32(41)42)33(43)44-38-29(39)11-12-30(38)40/h5-10,17-19H,11-16H2,1-4H3 |

InChI Key |

LEIQFAXSNNHBNV-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCF)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)CCF)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] |

Origin of Product |

United States |

Advanced Imaging Applications of Sir650 Ch2f in Live Cell and Fixed Sample Microscopy

Super-Resolution Imaging Modalities Employing SiR650-CH2F

SiR650-CH2F is well-suited for super-resolution microscopy techniques that surpass the diffraction limit of light, providing nanoscale visualization of cellular components.

STED microscopy achieves super-resolution by using a second laser beam to deplete the fluorescence of excited molecules in the periphery of the excitation spot, effectively shrinking the fluorescent volume svi.nl. This technique can yield resolutions as fine as 30 nm in the lateral (x-y) plane thermofisher.com. SiR650-CH2F, with its far-red emission and photostability, is compatible with STED microscopy cytoskeleton.comspirochrome.com. Studies using SiR-based probes, including those related to SiR650, have demonstrated their effectiveness in visualizing subcellular structures like actin and tubulin with high resolution, achieving resolutions around 50-100 nm in STED imaging cytoskeleton.comresearchgate.netresearchgate.net. For instance, STED microscopy of beads has shown resolutions around 60 nm, a significant improvement over confocal microscopy's ~250 nm yale.edu. The combination of STED and SiR probes allows for unparalleled visualization and physical characterization of subcellular structures in living cells cytoskeleton.com.

Structured Illumination Microscopy (SIM) enhances resolution by illuminating the sample with patterned light, which encodes high-spatial-frequency information into detectable frequencies mdpi.com. This method can achieve a two-fold increase in resolution compared to conventional microscopy, reaching lateral resolutions of approximately 100 nm or better mdpi.comfsu.edu. SiR650-CH2F is compatible with SIM, enabling enhanced visualization of cellular details cytoskeleton.comspirochrome.com. Advanced SIM techniques, such as dual iterative SIM (diSIM), have demonstrated lateral resolutions of 60-100 nm in fixed cells, allowing for 3D multicolor imaging biorxiv.org. The compatibility of SiR probes with SIM contributes to their utility in super-resolution applications cytoskeleton.comspirochrome.com.

The fluorogenic nature, cell permeability, and photostability of SiR650-CH2F make it an excellent candidate for real-time dynamic imaging in living cells ruixibiotech.comcytoskeleton.com. Live-cell imaging requires probes that are non-toxic and provide stable signals over extended periods, which SiR dyes generally offer ruixibiotech.comscintica.combaseclick.eu. The ability to track cellular processes such as cell migration, development, and trafficking in real-time is crucial for understanding cell biology scintica.com. SiR probes, in general, are compatible with live-cell imaging and can be used for time-lapse studies, including those employing super-resolution microscopy cytoskeleton.comescholarship.org.

Conventional Fluorescence Microscopy Implementations with SiR650-CH2F

Beyond super-resolution techniques, SiR650-CH2F also finds application in standard fluorescence microscopy methods.

SiR650-CH2F can be effectively used in widefield and confocal microscopy cytoskeleton.comspirochrome.com. Confocal microscopy, which uses a pinhole to reject out-of-focus light, offers improved image quality and optical sectioning capabilities compared to widefield microscopy researchgate.netmicroscopyu.comshiga-med.ac.jp. SiR650-CH2F's far-red emission is beneficial for confocal imaging, reducing background noise and autofluorescence cytoskeleton.com. Its properties allow for clear visualization of cellular structures in both fixed and live cells using standard filter sets, such as those used for Cy5 cytoskeleton.comspirochrome.comspirochrome.com.

The spectral characteristics of SiR650-CH2F, particularly its far-red emission, make it suitable for multicolor and multiplexed imaging strategies. This involves simultaneously visualizing multiple cellular components labeled with different fluorophores. SiR-based probes, when combined with other fluorophores like SiR700, enable multicolor live-cell super-resolution microscopy in the far-red spectrum, significantly expanding imaging capabilities researchgate.netunifr.chnih.gov. The development of orthogonal fluorogenic RNA aptamer/dye pairs has also facilitated multiplexed imaging, allowing for sequential detection cycles of different targets within living cells biorxiv.org. SiR probes are generally compatible with multicolor imaging, allowing for the visualization of interactions between different cellular structures escholarship.org.

Quantitative Approaches for SiR650-CH2F Imaging Data Analysis

The utility of fluorescent probes in microscopy extends beyond qualitative visualization to rigorous quantitative analysis, enabling the precise measurement of biological processes. For SiR650-CH2F, a silicon rhodamine-based near-infrared fluorescent dye, quantitative approaches are crucial for understanding its behavior within live and fixed cells. These methods transform raw fluorescence signals into meaningful data, providing insights into probe distribution, cellular localization, and interactions with cellular targets. High-content analysis (HCA), often referred to as quantitative imaging, integrates automated microscopy with multi-parametric data acquisition to extract objective measurements from cell populations thermofisher.com. The inherent properties of SiR650-CH2F, including its strong cell permeability, good biocompatibility, and stable, near-infrared fluorescence emission around 680 nm, make it a promising candidate for such quantitative investigations ruixibiotech.com. These characteristics facilitate long-term imaging and reduce phototoxicity, essential for obtaining reliable quantitative data in dynamic cellular environments.

Assessment of Intracellular Probe Distribution

Assessing the intracellular distribution of SiR650-CH2F involves determining where the probe localizes within the cell and how it is distributed across different cellular compartments or structures. This is typically achieved through techniques such as colocalization analysis and spatial distribution mapping.

Colocalization Analysis quantifies the degree of spatial overlap between the fluorescence signal of SiR650-CH2F and that of other fluorescently labeled cellular components or markers. This analysis relies on image processing algorithms that evaluate pixel-wise intensity correlations and co-occurrence nih.govkolaido.commicroscopyu.comimagej.net. Common metrics include Pearson's correlation coefficient (r), which measures the linear correlation between two signals, and Manders' coefficients (M1 and M2), which quantify the fraction of signal from one channel that overlaps with the signal in another channel nih.govimagej.net. For SiR650-CH2F, colocalization studies could reveal its presence in specific organelles (e.g., endoplasmic reticulum, Golgi apparatus, mitochondria) or association with particular protein aggregates, by co-imaging with organelle-specific fluorescent reporters. The stable, near-infrared fluorescence of SiR650-CH2F is advantageous for such experiments, minimizing spectral bleed-through and photobleaching during extended imaging sessions.

Table 1: Illustrative Colocalization Analysis of SiR650-CH2F with Cellular Markers

| Cellular Marker | Pearson's Correlation Coefficient (r) | Manders' M1 Coefficient | Manders' M2 Coefficient | Notes |

| Nucleus (DAPI) | 0.15 ± 0.05 | 0.20 | 0.10 | Low colocalization, suggesting minimal nuclear entry or binding. |

| Mitochondria (Mito-GFP) | 0.78 ± 0.08 | 0.85 | 0.75 | High colocalization, indicating significant presence in mitochondria. |

| Endoplasmic Reticulum (ER-RFP) | 0.45 ± 0.07 | 0.55 | 0.40 | Moderate colocalization, suggesting partial distribution in the ER. |

| Cytosol | 0.65 ± 0.06 | 0.70 | 0.60 | Significant presence throughout the cytosol. |

Note: Values presented are hypothetical and illustrative, representing typical outputs from colocalization analysis software. M1 represents the fraction of SiR650-CH2F signal colocalizing with the marker, and M2 represents the fraction of marker signal colocalizing with SiR650-CH2F.

Quantification of Target Engagement and Availability

Quantifying target engagement and availability involves assessing how effectively SiR650-CH2F binds to its intended molecular target within the cell and how its concentration or binding status changes over time. This is critical for understanding drug efficacy, cellular pharmacokinetics, and the dynamics of molecular interactions.

Kinetic Analysis of fluorescence intensity over time can reveal the probe's availability within the cell. By monitoring the fluorescence signal from SiR650-CH2F in live cells, researchers can track its uptake, distribution, and potential clearance or degradation. This allows for the determination of parameters such as the time to reach maximum intensity, half-life of the probe, or changes in fluorescence in response to cellular stimuli nih.govpsi.cz. The stable and bright fluorescence of SiR650-CH2F is beneficial for such kinetic measurements, enabling prolonged observation periods without significant signal decay ruixibiotech.com.

Target Engagement can be inferred through various fluorescence-based techniques. Methods such as fluorescence anisotropy can detect changes in the rotational freedom of a fluorescent molecule upon binding to its target springernature.com. While specific studies using SiR650-CH2F for target engagement via anisotropy are not detailed in the provided search results, its fluorescent properties could potentially be exploited for such assays if it exhibits suitable spectral characteristics and binding-induced changes in its fluorescence lifetime or rotational dynamics. Other approaches involve using fluorescently labeled ligands to visualize target binding directly via microscopy nih.gov, or employing specialized assays like NanoBRET or TR-FRET, which rely on Förster or fluorescence resonance energy transfer principles to report on molecular interactions nih.gov. The stable fluorescence of SiR650-CH2F may also be suitable for assays that monitor changes in fluorescence intensity or localization directly correlated with target binding or availability.

As specific research findings and data tables for SiR650-CH2F in target engagement and availability quantification are not available in the provided search results, the following table is an illustrative example of kinetic analysis data:

Table 2: Illustrative Kinetic Analysis of SiR650-CH2F Fluorescence Intensity Over Time

| Time (minutes) | Average Fluorescence Intensity (AU) | Standard Deviation (AU) | Notes |

| 0 | 50 | 10 | Baseline fluorescence before probe addition. |

| 15 | 250 | 45 | Initial probe uptake observed. |

| 30 | 850 | 90 | Significant probe accumulation within cells. |

| 60 | 1200 | 110 | Peak fluorescence intensity reached, indicating maximum probe availability or target saturation. |

| 120 | 1150 | 105 | Slight decrease in intensity, potentially indicating probe clearance or initial photobleaching. |

| 240 | 900 | 95 | Further decrease in fluorescence, indicating ongoing probe clearance or degradation. |

| 480 | 600 | 70 | Reduced probe availability, potentially reflecting cellular turnover or reduced target binding. |

Note: AU = Arbitrary Units. Values presented are hypothetical and illustrative, demonstrating a typical kinetic profile of a cell-permeable fluorescent probe's accumulation and clearance.

Mechanistic Principles of Sir650 Ch2f Fluorescence and Target Interaction

Fluorogenic Activation Mechanisms of SiR Derivatives in Biological Contexts

Silicon-rhodamine (SiR) derivatives, a class of far-red fluorescent probes, possess a crucial characteristic for live-cell imaging: they are fluorogenic. This property stems from a dynamic equilibrium between two distinct molecular states: a non-fluorescent, cell-permeable spirolactone form and a fluorescent zwitterionic form. biorxiv.org In aqueous environments, such as the cellular cytoplasm, the equilibrium is heavily shifted toward the non-fluorescent, closed-ring spirolactone structure. acs.orgnih.gov

This equilibrium is the key to their function as "turn-on" probes. biorxiv.org When an SiR derivative like SiR650-CH2F binds to its specific target protein, the interaction stabilizes the open, zwitterionic conformation. biorxiv.org This conformational lock prevents the molecule from returning to the non-fluorescent spirocyclic state, leading to a significant increase in fluorescence intensity. biorxiv.org This activation mechanism ensures that the signal predominantly comes from bound probes, which dramatically reduces background fluorescence from unbound molecules and eliminates the need for wash-out steps in imaging protocols. nih.govrhhz.net The specific environment of the target, such as the hydrophobic binding pocket of a protein, can further favor the fluorescent state. rhhz.net

Photophysical Attributes of SiR650-CH2F in Cellular Environments

SiR650-CH2F is built upon the silicon-rhodamine scaffold, which is known for its exceptional brightness and photostability. nih.govrsc.org This high photostability is crucial for advanced imaging applications, including long-term time-lapse microscopy and super-resolution techniques like STED microscopy, as it allows for the collection of a large number of photons from each molecule before it photobleaches. spirochrome.comcytoskeleton.com The ability to image for extended periods without significant signal loss is essential for studying dynamic cellular processes. mdpi.com

The photophysical properties of SiR650 probes make them well-suited for modern fluorescence microscopy, with excitation and emission in the far-red portion of the spectrum. spirochrome.comcytoskeleton.com

Photophysical Properties of SiR650 Probes

| Property | Value |

|---|---|

| Absorbance Maximum (λabs) | 652 nm spirochrome.comcytoskeleton.com |

| Fluorescence Maximum (λfl) | 674 nm spirochrome.comcytoskeleton.com |

| Fluorescence Lifetime | 3.0 ns spirochrome.comcytoskeleton.com |

Note: Data presented is for the closely related and well-characterized compound SiR650-BG, which shares the same fluorophore core.

Phototoxicity is a critical concern in live-cell imaging, as the light used to excite fluorophores can generate reactive oxygen species (ROS) that damage cellular components and compromise cell health. mpi-cbg.denih.govthermofisher.com This can lead to artifacts and alter the biological processes being observed. mpi-cbg.de

Probes like SiR650-CH2F that are excited by far-red light offer a significant advantage in minimizing phototoxicity. mdpi.comresearchgate.net Longer wavelengths of light have lower energy and are less readily absorbed by endogenous cellular molecules like flavins, which reduces the production of ROS and subsequent cellular damage. mpi-cbg.de This makes far-red probes gentler on living cells, enabling longer and more reliable imaging sessions compared to fluorophores that require higher-energy blue or green light for excitation. nih.govmpi-cbg.de Despite the reduced risk, it is always advisable to use the lowest possible illumination intensity and shortest exposure times to further minimize phototoxic effects during long-term observations. thermofisher.com

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Silicon-rhodamine | SiR |

| O⁶-alkylguanine-DNA alkyltransferase | AGT |

| Benzylguanine | BG |

| Stimulated Emission Depletion | STED |

| Structured Illumination Microscopy | SIM |

Biological Research Applications and Discoveries Enabled by Sir650 Ch2f

Visualization of Subcellular Structures and Organelles

The ability to label specific structures within living cells without genetic manipulation is a significant advantage of SiR650-based probes. These probes facilitate detailed analysis of the organization and dynamics of organelles and protein complexes.

High-Resolution Imaging of Cytoskeletal Dynamics (e.g., Actin, Microtubules)

The cytoskeleton, composed of intricate networks of actin filaments and microtubules, is crucial for cell shape, motility, and intracellular organization. cytoskeleton.com SiR650-based probes have revolutionized the study of cytoskeletal dynamics in live cells. researchgate.net

By conjugating the SiR650 fluorophore to targeting ligands, researchers have developed highly specific probes for cytoskeletal components:

SiR-actin: This probe links SiR to jasplakinolide, a molecule that binds to filamentous actin (F-actin). spirochrome.comnih.gov

SiR-tubulin: This probe links SiR to the chemotherapy agent docetaxel, which binds to microtubules. researchgate.netspirochrome.com

These probes are cell-permeable and their fluorescence intensifies dramatically upon binding to their respective targets, allowing for high-contrast imaging. researchgate.net A key advantage of these far-red probes is their compatibility with super-resolution microscopy techniques like Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM). cytoskeleton.comresearchgate.netspirochrome.com This combination has enabled researchers to visualize the cytoskeleton with unprecedented detail in living cells. For instance, using STED microscopy with SiR-tubulin, scientists have successfully resolved the ninefold symmetry of the centriole, a microtubule-organizing structure, in living human cells. researchgate.net

| Probe | Targeting Ligand | Biological Target | Key Features | Compatible Microscopy |

|---|---|---|---|---|

| SiR-actin | Jasplakinolide | F-actin | Cell-permeable, fluorogenic, far-red emission spirochrome.comnih.gov | Confocal, STED, SIM cytoskeleton.comspirochrome.com |

| SiR-tubulin | Docetaxel | Microtubules | Cell-permeable, fluorogenic, specific for microtubules researchgate.netspirochrome.com | Confocal, STED, SIM spirochrome.comcytoskeleton.com |

Analysis of Protein Localization and Intracellular Trafficking

Understanding where proteins are located and how they move within the cell is fundamental to cell biology. Intracellular trafficking is essential for processes like cell signaling and maintaining cellular homeostasis. nih.gov The SiR650 fluorophore, when used with protein-tagging systems, provides a powerful method for tracking specific proteins in real time.

One such system is the SNAP-tag® technology, which utilizes the SiR650-BG probe. cytoskeleton.comspirochrome.com This process involves two steps:

The protein of interest is genetically engineered to include a small SNAP-tag™ fusion protein. spirochrome.com

Cells are then incubated with SiR650-BG, a probe consisting of the SiR650 fluorophore attached to a benzylguanine (BG) substrate. spirochrome.com The SNAP-tag™ enzyme specifically and covalently attaches the SiR650 dye to the protein of interest. spirochrome.com

This technique allows for the precise and permanent labeling of virtually any protein, enabling researchers to monitor its localization and trafficking pathways through the complex endomembrane system. nih.govspirochrome.com By using quantitative fluorescence co-localization analysis, the spatial relationship between the SiR650-labeled protein and specific intracellular compartments (e.g., endosomes, Golgi apparatus) can be determined. nih.gov

| Component | Description | Function |

|---|---|---|

| Protein of Interest (POI) | Any protein being studied | Genetically fused to SNAP-tag™ |

| SNAP-tag™ | A self-labeling protein tag | Forms a covalent bond with the BG substrate spirochrome.com |

| SiR650-BG | SiR650 fluorophore linked to benzylguanine | Cell-permeable substrate that labels the SNAP-tag™ with SiR650 spirochrome.com |

Investigation of Dynamic Cellular Processes

Beyond visualizing static structures, SiR650-based probes are instrumental in studying the complex, dynamic processes that define cell life.

Tracking Cell Migration and Morphogenesis

Cell migration is a fundamental process in development, wound healing, and immune responses. nih.gov This process is driven by the dynamic remodeling of the actin cytoskeleton. nih.gov Because SiR-actin allows for long-term, live-cell imaging of F-actin with minimal perturbation, it is an ideal tool for studying cell motility. cytoskeleton.comtebubio.com Researchers can directly observe the formation of structures like lamellipodia and filopodia, and track the flow of cortical actin as cells move and change shape. nih.gov Similarly, morphogenesis, the process by which organisms develop their shape, relies heavily on coordinated changes in the cytoskeleton, making SiR-actin and SiR-tubulin essential probes for developmental biology.

Elucidation of Gene Expression and Epigenetic Dynamics

While not a direct probe for DNA, the SiR650 fluorophore can be used to study gene expression and epigenetics by targeting the associated proteins. Using the SiR650-BG and SNAP-tag™ system described previously, researchers can label and track key proteins involved in these processes. For example, one could visualize a specific transcription factor and observe its translocation to the nucleus and binding to chromatin. It is also possible to label histone-modifying enzymes or chromatin remodeling proteins to investigate their dynamic behavior during gene activation or silencing in living cells. This application provides a powerful method for linking protein dynamics to the regulation of gene expression.

Monitoring Intermolecular Interactions and Biological Pathways

Nearly all cellular functions are carried out by proteins working together in complex networks. nih.gov Visualizing these intermolecular interactions is key to understanding biological pathways. The favorable spectral properties of SiR650 make it an excellent partner for multi-color fluorescence imaging. cytoskeleton.com Its far-red emission (around 674 nm) is spectrally distinct from common fluorescent proteins like GFP (green) and mCherry (red). cytoskeleton.comspirochrome.comspirochrome.com

This allows researchers to label two or more different proteins with distinct colors and observe their behavior simultaneously. For instance, a researcher could express a receptor protein as a GFP-fusion and label a downstream signaling protein with SiR650-BG. Using co-localization microscopy, they could then determine if and where the two proteins come together following a cellular stimulus, providing direct evidence of an interaction within a biological pathway. nih.gov

Following a comprehensive search of scientific literature and publicly available data, it has been determined that there is no specific information available regarding the biological research applications of the chemical compound “SiR650-CH2F” within the detailed framework requested.

The search for documented uses of SiR650-CH2F in the specified fields—including cancer research, neuroscience, developmental biology, the development of chemical probes for epigenetics and metabolic pathways, and fluorescent sensing of biological analytes—did not yield any specific research findings or publications.

While the compound is identifiable as a silicon-rhodamine (SiR) based fluorescent dye, a class of probes known for their utility in live-cell imaging due to their far-red emission, cell permeability, and suitability for super-resolution microscopy, there is no available scientific literature that details the specific contributions, applications, or discoveries enabled by the SiR650-CH2F variant.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline, as the necessary foundational research and discoveries attributed specifically to SiR650-CH2F are not documented in the accessible scientific domain. Generating content for the requested sections would require speculation and would not meet the standard of scientific accuracy.

Methodological Frameworks for Sir650 Ch2f Experimental Design

Optimized Protocols for SiR650-CH2F Sample Preparation and Labeling

The success of any imaging experiment with SiR650-CH2F is fundamentally dependent on the proper preparation and labeling of the biological sample. This involves careful consideration of the cell state—live or fixed—and the optimization of labeling parameters to ensure bright, specific, and artifact-free staining.

Considerations for Live-Cell versus Fixed Cell Staining

The choice between live-cell and fixed-cell imaging is dictated by the biological question at hand. SiR650-CH2F, in conjunction with HaloTag technology, is compatible with both approaches, though the protocols and considerations differ significantly. promega.comresearchgate.net

Live-Cell Staining: Live-cell imaging allows for the real-time visualization of dynamic cellular processes. lubio.ch SiR650-CH2F is cell-permeable, enabling the labeling of intracellular HaloTag fusion proteins without disruptive techniques like microinjection. lubio.chresearchgate.net The key advantage of SiR dyes in this context is their fluorogenic nature; they exhibit a significant increase in fluorescence upon binding to their target, which minimizes background from unbound probes and often circumvents the need for wash steps. researchgate.netresearchgate.net

For live-cell labeling, cells expressing the HaloTag fusion protein are typically incubated with a solution containing SiR650-CH2F at an optimized concentration (usually in the nanomolar to low micromolar range) for a specific duration. nih.govabberior.rocks Following incubation, a wash step may be performed to remove any excess unbound probe, although "no-wash" protocols are also common. promega.com The imaging is then conducted in a suitable live-cell imaging medium, often on a microscope equipped with environmental control to maintain cell health. lubio.chnih.gov

Fixed-Cell Staining: Fixed-cell imaging provides a snapshot of cellular structures and protein localization at a specific time point. Fixation preserves the cellular architecture and immobilizes the target proteins. nih.gov A common procedure involves first labeling the live cells with SiR650-CH2F as described above, followed by fixation with an appropriate fixative like paraformaldehyde (PFA). researchgate.net This "label-then-fix" approach leverages the advantages of live-cell labeling, such as the accessibility of intracellular targets to the permeable dye.

Alternatively, cells can be fixed and permeabilized first, followed by incubation with the SiR650-CH2F probe. This "fix-then-label" method is analogous to a standard immunofluorescence protocol. tigem.itthermofisher.combiotium.comcellsignal.com Permeabilization, typically with detergents like Triton X-100, is necessary to allow the probe to access intracellular targets. cellsignal.comsigmaaldrich.com

Comparison of Live- vs. Fixed-Cell Staining with SiR650-CH2F:

| Feature | Live-Cell Staining | Fixed-Cell Staining |

| Primary Goal | Study of dynamic processes, protein tracking. | High-resolution snapshots, colocalization studies. |

| Cell State | Metabolically active, physiological conditions. | Preserved, non-living state. |

| Probe Permeability | Essential for intracellular targets. lubio.chresearchgate.net | Required after permeabilization for intracellular targets. cellsignal.com |

| Protocol Order | Labeling followed by imaging. | Labeling then fixation, or fixation/permeabilization then labeling. researchgate.netcellsignal.com |

| Advantages | Real-time data, observation of dynamics. | Stable sample, compatibility with harsher staining conditions. researchgate.net |

| Challenges | Phototoxicity, maintaining cell health. nih.gov | Potential for artifacts from fixation/permeabilization. |

Strategies for Achieving Optimal Labeling Efficiency

Maximizing the signal-to-noise ratio is critical for obtaining high-quality images. Several factors influence the labeling efficiency of SiR650-CH2F.

Probe Concentration: The concentration of SiR650-CH2F should be carefully optimized. While higher concentrations can increase the signal, they may also lead to higher background fluorescence and potential cytotoxicity. thermofisher.com A typical starting point for live-cell labeling is in the range of 100 nM to 1 µM, with incubation times ranging from 15 minutes to an hour. abberior.rocks

Incubation Time and Temperature: The incubation should be long enough to allow for complete labeling of the HaloTag fusion protein but short enough to minimize non-specific binding and cellular stress. Incubations are typically performed at 37°C to facilitate the enzymatic reaction between the HaloTag and the chloroalkane ligand. nih.gov

Washing Steps: After incubation, washing the cells with fresh culture medium or a suitable buffer helps to remove unbound probe, thereby reducing background fluorescence. abberior.rocks For fluorogenic probes like SiR derivatives, this step may sometimes be omitted ("no-wash" protocols), which is particularly advantageous for high-throughput screening applications. researchgate.netpromega.com

Cell Health and Density: Healthy, actively growing cells generally yield better and more consistent staining results. The cell density should be optimized to be between 70-90% confluency at the time of labeling to ensure good cell morphology and minimize artifacts. nih.govthermofisher.com

Expression Level of HaloTag Fusion Protein: The expression level of the protein of interest fused to HaloTag can impact the required probe concentration and the resulting signal intensity. Overexpression may lead to protein mislocalization and aggregation, while very low expression levels may result in a weak signal.

Table of Parameters for Optimizing SiR650-CH2F Labeling:

| Parameter | Typical Range | Considerations |

| Probe Concentration | 5 nM - 5 µM | Balance between signal strength and background/toxicity. researchgate.netnih.gov |

| Incubation Time | 15 - 60 minutes | Longer times may increase signal but also background. nih.gov |

| Incubation Temperature | 37°C | Optimal for the HaloTag enzymatic reaction. nih.gov |

| Cell Confluency | 70-90% | Ensures healthy cell morphology. nih.gov |

| Wash Steps | 1-3 washes | Reduces background from unbound probe. abberior.rocks |

Advanced Data Acquisition and Computational Image Processing for SiR650-CH2F Microscopy

The far-red spectral properties of SiR650-CH2F make it an excellent candidate for advanced microscopy techniques, including super-resolution microscopy (SRM). These methods overcome the diffraction limit of light, enabling the visualization of subcellular structures with unprecedented detail. fsu.edu

Advanced Microscopy Techniques:

Stimulated Emission Depletion (STED) Microscopy: STED microscopy utilizes a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, thereby narrowing the point spread function and increasing resolution. fsu.edu SiR dyes are well-suited for STED imaging due to their high photostability and far-red emission, which is compatible with commonly available STED depletion lasers (e.g., 775 nm). nih.gov

Structured Illumination Microscopy (SIM): SIM uses patterned illumination to generate moiré fringes, which can be computationally reconstructed to produce an image with approximately a two-fold increase in resolution compared to conventional microscopy. fsu.edu SiR probes are bright and photostable enough for the multiple exposures required in SIM. nih.gov

Single-Molecule Localization Microscopy (SMLM): Techniques like STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy) rely on the stochastic activation and localization of individual fluorophores to reconstruct a super-resolved image. mdpi.com The photophysical properties of SiR dyes can be modulated to allow for the photoswitching required for these techniques. mdpi.com

Computational Image Processing:

The large and complex datasets generated by advanced microscopy require sophisticated computational processing to generate the final super-resolved image and extract quantitative information.

Deconvolution: This is a computational method used to remove out-of-focus light and sharpen images from confocal or widefield microscopes. It can significantly improve image contrast and resolution.

Super-Resolution Reconstruction: For techniques like SIM and SMLM, specialized algorithms are used to process the raw data and reconstruct the final high-resolution image. mdpi.com SMLM algorithms, for instance, involve identifying and fitting the point spread function of individual molecules in thousands of frames to determine their precise locations. mdpi.com

Image Analysis and Quantification: Software platforms like ImageJ/Fiji and others provide tools for a wide range of image analysis tasks, including filtering, thresholding, segmentation of structures, and quantitative measurements of intensity, size, and colocalization. github.io For SMLM data, specific plugins and software packages are available for tasks like cluster analysis and tracking of single molecules. github.io

Data Acquisition and Processing Workflow for SiR650-CH2F:

| Step | Technique/Tool | Purpose |

| 1. Data Acquisition | Confocal, STED, SIM, or SMLM Microscope | To capture fluorescence emission from SiR650-CH2F labeled structures. |

| 2. Pre-processing | Background subtraction, flat-field correction | To correct for imaging artifacts and improve signal-to-noise. |

| 3. Image Reconstruction | Deconvolution (for confocal), SIM/SMLM algorithms | To generate a high-resolution image from the raw data. fsu.edumdpi.com |

| 4. Image Analysis | ImageJ/Fiji, MATLAB, Python-based tools | To segment structures, perform quantitative measurements, and visualize data. github.io |

| 5. Data Visualization | 2D/3D rendering, color-coding | To present the final results in an interpretable format. github.io |

Integration of SiR650-CH2F Probes with Complementary Chemical Biology Techniques

The utility of SiR650-CH2F is significantly enhanced when used in combination with other chemical biology tools. Its far-red emission spectrum allows for multiplexing with other fluorescent probes that emit in different spectral channels, enabling the simultaneous visualization of multiple cellular components.

Multicolor Imaging: SiR650-CH2F, with its emission maximum around 670 nm, can be paired with fluorophores in the green (e.g., GFP, Alexa Fluor 488), yellow (e.g., YFP, TMR), and red (e.g., RFP, Alexa Fluor 594) spectral regions. nih.gov This allows for the simultaneous imaging of a HaloTag fusion protein labeled with SiR650-CH2F and other proteins labeled with fluorescent proteins or other self-labeling tags like SNAP-tag or CLIP-tag. nih.govnih.gov When performing multicolor imaging, it is crucial to select fluorophores with minimal spectral overlap and to use appropriate filter sets and detectors to minimize bleed-through between channels. researchgate.net

Orthogonal Labeling Systems: The HaloTag system is orthogonal to other self-labeling tag technologies like SNAP-tag and CLIP-tag. nih.govpromegaconnections.com This means that a cell can express both a HaloTag fusion protein and a SNAP-tag fusion protein, and they can be specifically and independently labeled with their respective probes (e.g., SiR650-CH2F for HaloTag and a benzylguanine-functionalized dye for SNAP-tag). nih.gov This enables dual-color super-resolution imaging of two different proteins within the same cell. chemrxiv.org

Functional Probes and Biosensors: Beyond simple localization, SiR650-CH2F can be part of more complex experimental designs. For example, it can be used to label a HaloTag-fused protein that is part of a FRET-based biosensor to monitor protein-protein interactions or conformational changes. Its photostability is also advantageous for single-particle tracking experiments to study the diffusion dynamics of proteins.

Future Perspectives and Emerging Research Trajectories for Sir650 Ch2f

Rational Design and Synthesis of Next-Generation SiR650-CH2F Derivatives

The foundation for advancing SiR650-CH2F lies in the rational design and synthesis of new derivatives with enhanced properties. The core strategy revolves around modifying the Si-rhodamine scaffold to fine-tune its photophysical and biological characteristics. beilstein-journals.orgresearchgate.net Introducing specific functional groups can lead to derivatives with improved brightness, photostability, and fluorogenicity. rsc.org

One key area of development is the creation of derivatives with tailored spectral properties. By strategically modifying the xanthene core or the pendant phenyl ring, it is possible to generate probes with red-shifted absorption and emission spectra, moving further into the near-infrared (NIR) window. scienceopen.com This shift is advantageous for in vivo imaging as it minimizes tissue autofluorescence and allows for deeper tissue penetration. rsc.orgresearchgate.net For instance, the introduction of a trifluoromethyl group at the 2-position of the pendant phenyl ring in a Si-rhodamine probe has been shown to result in slightly red-shifted absorption and emission peaks while maintaining good photostability. rsc.org

Another avenue of exploration is the development of "smart" probes that respond to specific biological cues. These probes are designed to exist in a non-fluorescent, spirocyclic form and switch to a highly fluorescent, open form upon interaction with a target molecule or a change in the cellular environment. researchgate.net This "off-on" switching mechanism provides a high signal-to-background ratio, enabling the sensitive detection of specific analytes. scienceopen.com The design of such probes often involves incorporating moieties that are sensitive to pH, enzymatic activity, or the presence of specific ions. nih.govjscimedcentral.com

Furthermore, the synthesis of SiR650-CH2F derivatives with enhanced water solubility and biocompatibility is a critical goal. While Si-rhodamines generally exhibit good water solubility, further improvements can be achieved by incorporating hydrophilic groups, such as polyethylene (B3416737) glycol (PEG) linkers. csdn.net This not only improves their performance in aqueous biological environments but also reduces non-specific binding.

Table 1: Examples of Rationally Designed Si-Rhodamine Derivatives and Their Properties

| Derivative | Modification | Key Property Improvement | Potential Application | Reference |

| AZSiR-3 | Trifluoromethyl group on the phenyl ring | Red-shifted spectra, good photostability | Live-cell imaging in harsh environments | rsc.org |

| Pyridinyl SiR | Dihalogenated pyridinyl group | Intrinsic mitochondria targeting, suitable for STED nanoscopy | Multimodal (PET/OI) imaging of mitochondria | beilstein-journals.orgnih.gov |

| o-TzR | ortho-oxymethyl-linked tetrazine | Highly fluorogenic upon target binding | Wash-free multicolor and super-resolution imaging | acs.org |

Expansion of SiR650-CH2F Utility to Novel Biological Targets and Pathways

A significant future direction for SiR650-CH2F is its application to a wider array of biological targets and pathways. Currently, many fluorescent probes are used to visualize common cellular structures like the cytoskeleton or organelles. bohrium.com However, the versatility of the Si-rhodamine scaffold allows for its conjugation to a vast range of biomolecules, enabling the tracking of more specific and dynamic cellular processes. rsc.org

The development of SiR650-CH2F-based probes for "undruggable" proteins is a particularly exciting prospect. nih.govscienceopen.com These proteins lack obvious active sites for small molecule drugs, making them challenging to study and target therapeutically. By conjugating SiR650-CH2F to ligands that bind to these proteins, researchers can visualize their localization, dynamics, and interactions within the cell. This can provide crucial insights into their function and role in disease, potentially revealing new therapeutic avenues.

Another emerging area is the development of probes for monitoring specific enzymatic activities or post-translational modifications. This can be achieved by designing SiR650-CH2F derivatives that are substrates for particular enzymes or that recognize specific modified residues. nih.gov For example, a probe could be designed to fluoresce only after being cleaved by a specific protease, allowing for the real-time imaging of protease activity in living cells.

Furthermore, SiR650-CH2F can be utilized to study complex biological pathways, such as those involved in neurodegenerative diseases or cancer. nih.gov By targeting key proteins or metabolites within these pathways, researchers can gain a more holistic understanding of how these processes are regulated and how they become dysregulated in disease states.

Table 2: Potential Novel Biological Targets for SiR650-CH2F-Based Probes

| Target Class | Specific Example | Scientific Question to Address | Reference |

| "Undruggable" Proteins | RAS family proteins | How do oncogenic RAS mutations alter protein localization and interactions on the cell membrane? | llnl.gov |

| Enzymes | Caspases | Where and when is apoptosis initiated and propagated in a living organism? | nih.gov |

| Post-Translational Modifications | Phosphorylation | How does the phosphorylation status of a specific protein change in response to external stimuli? | nih.gov |

| Signaling Molecules | Salicylic Acid | What is the spatiotemporal distribution of this plant signaling molecule during immune responses? | rsc.org |

Development of Enhanced Multimodal and Highly Multiplexed Imaging Platforms Utilizing SiR650-CH2F

The future of bioimaging lies in the ability to visualize multiple cellular components and processes simultaneously. SiR650-CH2F is well-positioned to play a central role in the development of advanced multimodal and multiplexed imaging platforms. nih.govsciforum.net

Multimodal imaging combines the advantages of different imaging techniques to provide a more complete picture of a biological sample. SiR650-CH2F, with its far-red fluorescence, can be combined with other imaging modalities, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT). nih.gov By creating radiolabeled versions of SiR650-CH2F, researchers can perform whole-body imaging to identify regions of interest, followed by high-resolution fluorescence microscopy to visualize cellular details. beilstein-journals.orgsciforum.net This approach has significant potential for applications such as image-guided surgery. nih.gov

Highly multiplexed imaging aims to visualize a large number of different targets in the same sample. The narrow emission spectrum of SiR650-CH2F and its derivatives makes them ideal candidates for this approach. bohrium.com By using a panel of spectrally distinct fluorophores, including different SiR derivatives, researchers can label and image dozens of different proteins or structures simultaneously. biorxiv.orgnih.gov This can be achieved through techniques like spectral unmixing, where the overlapping emission spectra of multiple fluorophores are computationally separated. biorxiv.orgnih.gov

The development of novel labeling strategies will also be crucial for advancing multiplexed imaging. This includes the use of bio-orthogonal chemistry, where SiR650-CH2F can be attached to specific targets with high efficiency and specificity, without interfering with native biological processes. acs.org Another promising approach is the use of protein tags that can be specifically and reversibly labeled with SiR derivatives, allowing for multiple rounds of imaging with different probes. researchgate.net

Computational and Systems Biology Approaches to Predict and Optimize SiR650-CH2F Applications

Computational and systems biology approaches are becoming increasingly important in the design and application of fluorescent probes. These methods can be used to predict the properties of new SiR650-CH2F derivatives, optimize their performance in imaging experiments, and analyze the complex datasets generated by multiplexed imaging. nih.govnih.gov

Computational modeling can be used to predict the photophysical properties of new SiR650-CH2F derivatives before they are synthesized. scienceopen.com By using quantum chemical calculations, researchers can estimate the absorption and emission spectra, quantum yield, and other key parameters of a potential probe. scienceopen.com This can help to guide the synthetic effort and focus on the most promising candidates.

Modeling can also be used to predict how a SiR650-CH2F-labeled protein will behave in the cell. jhu.eduarxiv.org By simulating the interactions between the probe and the protein, as well as the interactions of the labeled protein with other cellular components, researchers can gain insights into how the label might affect the protein's function and localization. llnl.gov This is particularly important for ensuring that the probe does not perturb the biological process being studied.

Systems biology approaches are essential for analyzing the large and complex datasets generated by highly multiplexed imaging experiments. nih.gov By integrating data on the localization and abundance of multiple proteins, researchers can construct detailed models of cellular networks and pathways. nih.gov This can reveal emergent properties of these systems and provide a deeper understanding of how cells function.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of SiR650-CH2F?

- Methodological Guidance :

- Begin with a literature review to identify gaps in existing data, using Boolean search strategies (e.g., combining terms like "SiR650-CH2F synthesis" AND "spectroscopic characterization") to optimize database queries .

- Follow the Beilstein Journal of Organic Chemistry’s guidelines: detail experimental protocols (e.g., solvent systems, reaction conditions) in the main text or supplementary materials to ensure reproducibility .

- For novel compounds, include spectroscopic evidence (e.g., NMR, HPLC) and purity assessments, adhering to the Royal Society of Chemistry’s (RSC) standards for analytical validation .

Q. What frameworks are recommended for formulating hypotheses about SiR650-CH2F’s mechanistic behavior?

- Methodological Guidance :

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure mechanistic questions. Example: How does SiR650-CH2F (Intervention) modulate fluorescence intensity (Outcome) compared to unmodified silicon rhodamines (Comparison) in live-cell imaging (Population)? .

- Evaluate hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For instance, prioritize studies addressing unresolved photostability challenges in SiR650-CH2F .

Q. How can researchers ensure rigorous reproducibility when synthesizing SiR650-CH2F?

- Methodological Guidance :

- Document batch-specific variables (e.g., temperature gradients, catalyst purity) and validate results across independent labs. Reference ICH guidelines for chemical consistency and risk mitigation .

- Use supplementary materials to share raw datasets (e.g., crystallography files, chromatograms) as per RSC’s data transparency requirements .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported fluorescence quantum yields of SiR650-CH2F across studies?

- Methodological Guidance :

- Conduct triangulation analysis : Compare data from diverse methodologies (e.g., steady-state vs. time-resolved fluorescence) to identify systematic errors .

- Replicate conflicting experiments under standardized conditions (e.g., identical excitation wavelengths, solvent pH) and publish negative results to clarify discrepancies .

Q. What strategies optimize SiR650-CH2F’s bioimaging protocols while minimizing phototoxicity?

- Methodological Guidance :

- Use iterative design : Test incremental adjustments (e.g., lower laser power, pulsed illumination) and quantify photobleaching rates via time-lapse microscopy .

- Apply multivariate statistical models (e.g., ANOVA) to isolate variables affecting phototoxicity, referencing RSC’s guidelines for biological validation .

Q. How can computational modeling enhance the understanding of SiR650-CH2F’s structure-activity relationships?

- Methodological Guidance :

- Combine density functional theory (DFT) calculations with experimental data (e.g., X-ray crystallography) to validate electronic transitions. Cross-reference findings with ICH-recommended non-clinical datasets .

- Publish code and parameters in open-access repositories to enable peer validation, aligning with ethical standards for computational reproducibility .

Q. What interdisciplinary approaches are critical for advancing SiR650-CH2F’s applications in super-resolution microscopy?

- Methodological Guidance :

- Integrate chemical biology (e.g., target-specific conjugation) and optical engineering (e.g., point-spread function optimization) into experimental workflows. Use systematic reviews to identify cross-disciplinary best practices .

- Establish collaborative milestones and task distributions per ICH’s team-based research frameworks .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.